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molecular formula C14H26N2O3 B1388071 1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester CAS No. 1181759-11-4

1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester

Cat. No. B1388071
M. Wt: 270.37 g/mol
InChI Key: JQPAAVMXIVKROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09084794B2

Procedure details

A sealable reaction vessel was charged with 1,1-dimethylethyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (14.07 mmol), ethanol (70 mL) and cyclopropylamine (42.2 mmol). The vessel was purged with nitrogen, sealed and placed in a 75° C. oil bath for 20 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting oil was purified by silica gel chromatography (5% methanol in ethyl acetate). The appropriate fractions were concentrated under reduced pressure and dried to afford the title product (3.56 g, 94% yield) as a viscous colorless oil. MS(ES)+ m/e 271.4 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 4.20 (s, 1 H), 3.59 (d, J=12.6 Hz, 2 H), 3.05 (br. s., 2 H), 2.16-2.00 (m, 2 H), 1.49-1.31 (m, 14 H), 0.42-0.29 (m, 2 H), 0.24-0.13 (m, 2 H).
Quantity
14.07 mmol
Type
reactant
Reaction Step One
Quantity
42.2 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.[CH:16]1([NH2:19])[CH2:18][CH2:17]1>C(O)C>[CH:16]1([NH:19][CH2:2][C:3]2([OH:1])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
14.07 mmol
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
42.2 mmol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
placed in a 75° C.
CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by silica gel chromatography (5% methanol in ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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